molecular formula C12H15N5O B11712844 2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11712844
M. Wt: 245.28 g/mol
InChI Key: DRBOWLFAQPDMQA-ZSOIEALJSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that features both imidazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the condensation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its combination of imidazole and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H15N5O/c1-10-13-5-7-17(10)9-12(18)15-14-8-11-4-3-6-16(11)2/h3-8H,9H2,1-2H3,(H,15,18)/b14-8-

InChI Key

DRBOWLFAQPDMQA-ZSOIEALJSA-N

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C\C2=CC=CN2C

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC=CN2C

Origin of Product

United States

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